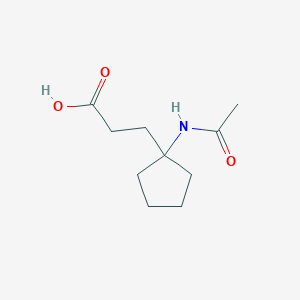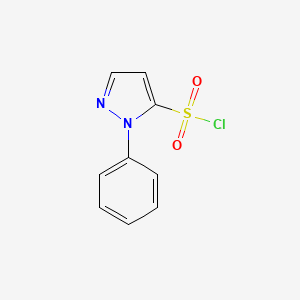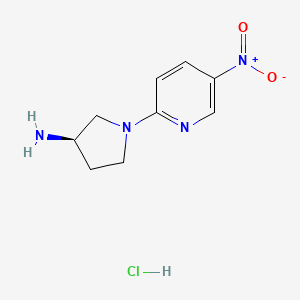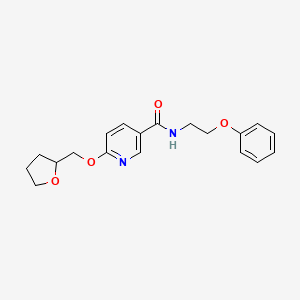![molecular formula C13H9BrFNO B2416168 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol CAS No. 329935-95-7](/img/structure/B2416168.png)
4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It is a synthetic organic compound with a molecular formula of C13H9BrFNO and a molecular weight of 294.12 .
Synthesis Analysis
The synthesis of this compound involves the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The Schiff base was derived from this reaction and was used to synthesize a new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes in a methanolic medium .Molecular Structure Analysis
The molecular structure of this compound was confirmed by IR and 1H-NMR spectral characterization . The Schiff base ligand and the metal (II) ions participate in coordination, resulting in a six-coordinated octahedral geometry for all these complexes .Chemical Reactions Analysis
The mechanism of excitation and emission of this compound is well understood with the help of quantum mechanical calculations . The compound was synthesized to understand the theoretical information from quantum mechanical calculation .Physical and Chemical Properties Analysis
The compound is a colorless solid and is soluble in organic solvents such as ethanol and methanol . The yield of the compound was 73.91%, and it has a melting point of over 350°C .Wissenschaftliche Forschungsanwendungen
Metal Ion Detection and Sensing
- (Das et al., 2021) explored bromoaniline-based Schiff base chemosensors, including a derivative of 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol, for detecting Cu2+ and Zn2+ ions. These compounds were also used to construct a molecular memory device and showed notable DNA- and human serum albumin-binding abilities.
Complex Formation with Metals
- (Takjoo et al., 2013) synthesized copper(II) and oxido-vanadium(IV) complexes using a similar compound. These complexes had distinct geometries and were characterized using various analytical methods.
- (Sheikhshoaie et al., 2015) detailed the formation of an oxido-vanadium(V) complex, providing insights into donor-atom bonding to the metal center.
- (Mapari, 2017) investigated the stability constants of mixed ligand complexes involving transition metal ions and a derivative of this compound.
Molecular Structure and Theoretical Analysis
- (Demirtaş et al., 2018) synthesized and characterized similar compounds using X-ray diffraction, IR spectroscopy, and theoretical methods.
- (Grivani et al., 2013) focused on Schiff base compounds derived from bromosalicylaldehyde, analyzing their molecular interactions and nature.
Catalytic Applications
- (Ikiz et al., 2015) explored the use of related ligands and their metal complexes in converting CO2 into cyclic carbonates, a process significant in green chemistry.
Pharmaceutical and Biological Activity
- (Karam & Hessoon, 2021) investigated the antibacterial and anti-cancer activities of a compound closely related to this compound.
Zukünftige Richtungen
The future directions of this compound could involve further exploration of its biological properties. Schiff base metal complexes have a diverse spectrum of biological and pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic properties . Therefore, this compound could be used in the discovery of safe and effective therapeutic agents for the treatment of bacterial infections and cancers .
Eigenschaften
IUPAC Name |
4-bromo-2-[(3-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-8,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHOJRWWRXNOHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2416088.png)
![6-[(2-Ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B2416089.png)
![5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2416090.png)


![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2416094.png)


![(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline](/img/structure/B2416103.png)

![(E)-1-(methylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2416105.png)

